1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one
Overview
Description
Scientific Research Applications
Synthesis and Pharmacology
1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one and its derivatives are primarily involved in the synthesis of various compounds with pharmacological properties. For instance, derivatives like trihexyphenidyl, biperiden, and raloxifene have been explored for their pharmacological properties (Vardanyan, 2018). The synthesis methods for related compounds have been a point of interest in research, given their importance in medicinal chemistry, such as in the development of antipsychotics and other pharmacologically active agents (Raviña et al., 2000).
Chemical Synthesis Techniques
Advanced synthesis techniques for related piperidine compounds are under continuous development. For example, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, was proposed to improve the efficiency of production (Smaliy et al., 2011). Similarly, the synthesis of complex piperidine derivatives, like 3-trimethylsiloxy-1-(furan-3-yl)butadiene, shows the versatility of piperidine chemistry in creating diverse chemical structures (Mironov et al., 2016).
Future Directions
Piperidine derivatives, including 1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one, have vast potential in scientific research, particularly in drug development. They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that piperidine derivatives can have a wide range of biological and pharmacological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one . For example, the compound’s anti-corrosion performance on C-steel in acidic environments has been studied .
Properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-4-10(13)12-6-3-5-9(7-11)8-12/h9H,2-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXHKVNUJPORPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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